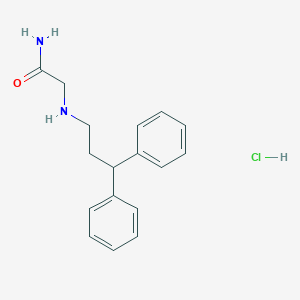![molecular formula C6H8N2O2 B031514 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate CAS No. 105786-95-6](/img/structure/B31514.png)
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
Übersicht
Beschreibung
“4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate” is a useful synthetic intermediate . It is used to prepare fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia . It is also used to synthesize β-?Lactamase Inhibitors .
Synthesis Analysis
The compound is a synthetic intermediate, and it is used in the preparation of fused bicyclic heterocycles . These heterocycles are potent and selective 5-HT2A receptor antagonists, which are used for the treatment of insomnia . The compound is also used to synthesize β-?Lactamase Inhibitors .Molecular Structure Analysis
The molecular formula of the compound is C6H8N2O2 . The average mass is 140.140 Da, and the monoisotopic mass is 140.058578 Da .Chemical Reactions Analysis
As a synthetic intermediate, the compound is used in various chemical reactions to prepare fused bicyclic heterocycles and β-?Lactamase Inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H8N2O2 . The average mass is 140.140 Da, and the monoisotopic mass is 140.058578 Da .Wissenschaftliche Forschungsanwendungen
Modulators of σ-Receptors
Tetrahydropyrido[c]sydnone: compounds have been identified as modulators of σ-receptors . These receptors are involved in several biological processes and have implications in the treatment of neurodegenerative diseases, cancer, and substance abuse. Modulating σ-receptors can lead to the development of new therapeutic agents that target these conditions.
Inhibitors of β-Secretase-1 (BACE-1)
These compounds are also known to inhibit β-secretase-1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of significant interest as potential treatments for Alzheimer’s disease.
Cytochrome Cyp8b1 Inhibition
The inhibition of cytochrome Cyp8b1 is another application of Tetrahydropyrido[c]sydnone . Cytochrome Cyp8b1 plays a role in cholesterol metabolism, and its inhibition could be beneficial in the treatment of hypercholesterolemia and related cardiovascular diseases.
Antiviral Activity
These compounds exhibit antiviral activity, which includes the treatment of herpes and viral hepatitis B . The ability to interfere with viral replication makes Tetrahydropyrido[c]sydnone a valuable compound in the development of antiviral drugs.
Antitumor Activity
Tetrahydropyrido[c]sydnone: derivatives have shown promise in exhibiting antitumor activity . This opens up avenues for research into cancer therapies, particularly in identifying new compounds that can selectively target tumor cells.
Synthesis of Bicyclic Fused Triazolium Ionic Liquids
The structural core of Tetrahydropyrido[c]sydnone has been utilized in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have applications in the chemoselective extraction of copper (II) ions and histidine-containing peptides, as well as serving as nonvolatile electrolytes in dye-sensitized solar cells.
Potassium Channel Modulators
Partially saturated Tetrahydropyrido[c]sydnone moiety has been included as a side chain in novel potassium channel modulators . These modulators are being researched for the treatment and prevention of disorders of the nervous system.
Development of Selective Cyclin Dependent Kinase-9 Inhibitors
A similar substituent of Tetrahydropyrido[c]sydnone has been researched during the elaboration of selective cyclin dependent kinase-9 inhibitors . These inhibitors are being developed for the treatment of hematological malignancies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUGZUJWKHNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=NOC(=C2C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474325 | |
| Record name | 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
CAS RN |
105786-95-6 | |
| Record name | 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

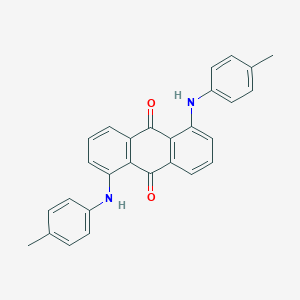



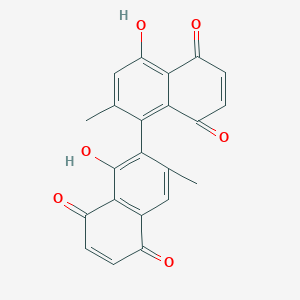
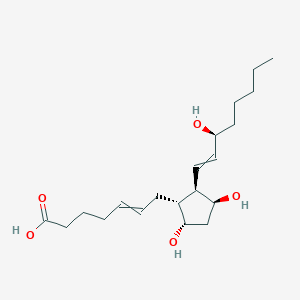
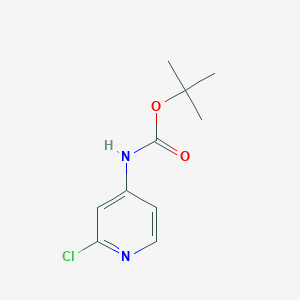
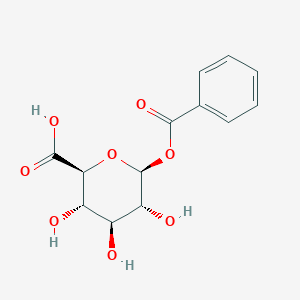

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
